molecular formula C21H24F2N4O B3003255 2-(2,4-difluorophenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide CAS No. 2034503-28-9

2-(2,4-difluorophenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide

Cat. No.: B3003255
CAS No.: 2034503-28-9
M. Wt: 386.447
InChI Key: FYJUKNFVNPBTNL-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H24F2N4O and its molecular weight is 386.447. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

2-(2,4-difluorophenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide shows potential in antibacterial applications. Compounds with similar structures have been synthesized and tested for their antibacterial effects. For instance, N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were evaluated for their antibacterial potentials, indicating moderate inhibitors but more active against Gram-negative bacterial strains (Iqbal et al., 2017).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of related compounds have been explored, suggesting the potential of this chemical in similar applications. For instance, some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives displayed promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes (Khalid et al., 2014).

Chemical Structure and Synthesis

Studies on the synthesis and structure of related acetamides have been conducted, which can inform the synthesis of this compound. For example, research on the synthesis of some novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, which were evaluated as antimicrobial agents, provides insights into the chemical synthesis process and potential applications in antimicrobial treatments (Debnath & Ganguly, 2015).

Activation of Aryl Hydrocarbon Receptor Pathway

Related compounds have been studied for their ability to activate the Aryl Hydrocarbon Receptor pathway. For instance, amino alcohol acrylonitriles, including some with similar structural features, showed broad activity modulated via the AhR pathway (Baker et al., 2020).

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N4O/c22-16-6-5-14(18(23)13-16)12-21(28)24-17-7-9-27(10-8-17)20-11-15-3-1-2-4-19(15)25-26-20/h5-6,11,13,17H,1-4,7-10,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJUKNFVNPBTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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